molecular formula C9H18ClNO2 B2999207 (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 1956437-96-9

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No.: B2999207
CAS No.: 1956437-96-9
M. Wt: 207.7
InChI Key: KGHIZRPOMNZQAX-QRPNPIFTSA-N
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Description

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structure, which includes a cyclohexyl group attached to the beta-carbon of the amino acid backbone. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylacetonitrile.

    Hydrolysis: Cyclohexylacetonitrile is hydrolyzed to form cyclohexylacetic acid.

    Amidation: The cyclohexylacetic acid is then converted to its corresponding amide.

    Reduction: The amide is reduced to form the primary amine.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-3-Amino-3-cyclohexylpropanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-cyclohexylpropanoic acid hydrochloride: The enantiomer of the (S)-form.

    Cyclohexylalanine: A similar compound with a cyclohexyl group attached to the alpha-carbon.

    Cyclohexylglycine: Another similar compound with a cyclohexyl group attached to the alpha-carbon.

Uniqueness

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the cyclohexyl group. This gives it distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHIZRPOMNZQAX-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956437-96-9
Record name (3S)-3-amino-3-cyclohexylpropanoic acid hydrochloride
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